molecular formula C13H22 B8644610 6,10-Dimethylundeca-1,5,9-triene CAS No. 24238-82-2

6,10-Dimethylundeca-1,5,9-triene

Cat. No.: B8644610
CAS No.: 24238-82-2
M. Wt: 178.31 g/mol
InChI Key: VHIVJUNIYOCPSI-UHFFFAOYSA-N
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Description

6,10-Dimethylundeca-1,5,9-triene is a useful research compound. Its molecular formula is C13H22 and its molecular weight is 178.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

24238-82-2

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

6,10-dimethylundeca-1,5,9-triene

InChI

InChI=1S/C13H22/c1-5-6-7-10-13(4)11-8-9-12(2)3/h5,9-10H,1,6-8,11H2,2-4H3

InChI Key

VHIVJUNIYOCPSI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC=C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Magnesium turnings (51 g., 2.1 mole) were suspended in 1700 ml. of ether and activated with a crystal of iodine. Allyl chloride (153 g., 2.0 mole) in 200 ml. of ether was added dropwise so as to maintain the mixture at reflux temperature throughout the addition. The mixture was refluxed for an additional 2 hours, then a solution of technical 82% pure geranyl chloride (210 g., 1.05 mole) in 200 ml. of ether was added dropwise at reflux temperature. The mixture was stirred for 2 hours at room temperature, then it was cooled down to 10° and slightly acidified with 20% aqueous acetic acid. The mixture was extracted with ether. The extracts were neutralised with 10% NaOH, washed with water, dried as usual and concentrated. The residue gave 217 g. of crude triene as a light yellow liquid the purity of which was 80% according to vapour phase chromatography; it was used without further purification.
Quantity
51 g
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reactant
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reactant
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153 g
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reactant
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210 g
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reactant
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[Compound]
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triene
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reactant
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solvent
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Reaction Step Nine

Synthesis routes and methods II

Procedure details

Degreased magnesium turnings (84 g., 3.5 mole) were suspended in absolute ether (100 ml.). The Mg was activated with one crystal of iodine. In the course of about 3 hours, 300 g. (1.75 mole) of geranyl chloride, then 268 g. (3.5 mole) of allyl chloride in 800 ml. of ether were added dropwise. The mixture was boiled for 4 hours, then it was cooled and poured into a solution of 200 g. of NH4Cl in 1 liter of ice water. The solution was extracted with ether. The extracts were treated as usual, after concentration, they gave 384 g. of crude 6,10-dimethyl-1,5,9-undecatriene which was used without further purification.
Quantity
84 g
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reactant
Reaction Step One
[Compound]
Name
Mg
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reactant
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0 (± 1) mol
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reactant
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1.75 mol
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reactant
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3.5 mol
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reactant
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0 (± 1) mol
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reactant
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100 mL
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[Compound]
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ice water
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1 L
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solvent
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0 (± 1) mol
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solvent
Reaction Step Nine

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